1,3,2-Thiazagermolidine, 2,2-diisopentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Thiazagermolidine, 2,2-diisopentyl-: is a chemical compound with the molecular formula C12H27GeNS and a molecular weight of 290.05448 g/mol This compound is part of the thiazagermolidine family, which contains germanium, nitrogen, and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Thiazagermolidine, 2,2-diisopentyl- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different germanium-containing species.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of thiazole derivatives .
Scientific Research Applications
1,3,2-Thiazagermolidine, 2,2-diisopentyl- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other germanium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-: A similar compound with different alkyl substituents.
1,3,2-Thiazagermolidine, 2,2-diethyl-: Another thiazagermolidine derivative with ethyl groups instead of isopentyl groups.
Uniqueness
1,3,2-Thiazagermolidine, 2,2-diisopentyl- is unique due to its specific alkyl substituents, which can influence its chemical reactivity and biological activity. The presence of isopentyl groups may enhance its solubility and interaction with certain molecular targets compared to other similar compounds .
Properties
CAS No. |
84260-49-1 |
---|---|
Molecular Formula |
C12H27GeNS |
Molecular Weight |
290.05 g/mol |
IUPAC Name |
2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C12H27GeNS/c1-11(2)5-7-13(8-6-12(3)4)14-9-10-15-13/h11-12,14H,5-10H2,1-4H3 |
InChI Key |
YEURBTAWRNEVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[Ge]1(NCCS1)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.